molecular formula C28H27N3O5S2 B2562232 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901265-71-2

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2562232
CAS No.: 901265-71-2
M. Wt: 549.66
InChI Key: ZFEMPIBIRKMIPJ-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the 2,3-dihydro-1,4-benzodioxin core, followed by the introduction of the imidazole ring and subsequent functionalization with the dimethoxyphenyl and methylsulfanylphenyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE may be studied for its potential biological activity. This could include investigations into its interactions with biological macromolecules, its effects on cellular processes, and its potential as a therapeutic agent.

Medicine

In medicine, the compound may be explored for its potential pharmacological properties. This could involve studies on its efficacy and safety as a drug candidate, as well as its mechanism of action and potential therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE include other benzodioxin derivatives, imidazole-containing compounds, and molecules with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. The presence of the benzodioxin core, imidazole ring, and various substituents provides a distinct chemical profile that may result in unique reactivity and biological activity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,4-dimethoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S2/c1-33-21-10-6-18(14-23(21)34-2)26-28(31-27(30-26)17-4-8-20(37-3)9-5-17)38-16-25(32)29-19-7-11-22-24(15-19)36-13-12-35-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEMPIBIRKMIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)SC)SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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